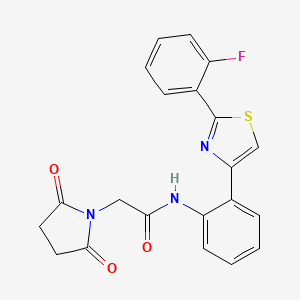
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H16FN3O3S and its molecular weight is 409.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide is a novel synthetic molecule that has attracted attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H18FN3O2S, with a molecular weight of approximately 373.43 g/mol. The structure consists of a pyrrolidine ring with dioxo substituents and a thiazole moiety, which is believed to contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : Compounds with similar structural features have shown significant antioxidant properties, suggesting potential for free radical scavenging.
- Antimicrobial Properties : Preliminary studies indicate effectiveness against certain bacterial strains, although specific data on this compound is limited.
- Neuropharmacological Effects : Related compounds have demonstrated effects on neurotransmitter systems, particularly in modulating calcium currents in neuronal signaling pathways.
The primary mechanism of action appears to involve modulation of calcium channels, particularly Cav 1.2 (L-type) channels. This modulation can lead to alterations in neurotransmitter release and neuronal excitability, potentially offering therapeutic benefits in conditions such as epilepsy and neuropathic pain.
| Mechanism | Description |
|---|---|
| Calcium Channel Inhibition | Inhibits calcium currents mediated by L-type channels, affecting neuronal signaling. |
| Antioxidant Activity | Scavenges free radicals, reducing oxidative stress in cells. |
| Antimicrobial Activity | Exhibits inhibitory effects on bacterial growth (specific strains pending further study). |
Pharmacokinetics
The pharmacokinetic profile of the compound is yet to be fully elucidated; however, related dioxopyrrolidine derivatives have shown:
- High Metabolic Stability : Studies indicate that these compounds maintain stability in human liver microsomes.
- Absorption and Distribution : Early assays suggest favorable absorption characteristics, although detailed studies are required.
Case Studies and Research Findings
A variety of studies have explored the biological activity of similar compounds:
- Antioxidant Studies : A series of thiazolidinone derivatives were evaluated for antioxidant properties using DPPH radical scavenging assays. Compounds with similar structural motifs exhibited significant activity, suggesting that our compound may also possess this property .
- Antimicrobial Activity : Research on structurally related compounds indicated promising antimicrobial effects against Gram-positive and Gram-negative bacteria. For instance, derivatives with thiazole rings showed comparable efficacy to standard antibiotics .
- Neurological Effects : Investigations into the effects of pyrrolidine derivatives on calcium channel modulation have shown potential for anticonvulsant applications. The inhibition of calcium influx is crucial in controlling neuronal excitability and preventing seizures.
Propiedades
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3S/c22-15-7-3-1-5-13(15)21-24-17(12-29-21)14-6-2-4-8-16(14)23-18(26)11-25-19(27)9-10-20(25)28/h1-8,12H,9-11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDJOPWMNCVHQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=CC=CC=C2C3=CSC(=N3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














